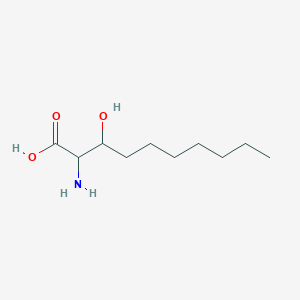
2-Amino-3-hydroxydecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxydecanoic acid is a non-proteinogenic amino acid that is a segment of the linear pentapeptide microginin. This compound is notable for its presence in natural products and its biological activity, particularly in the inhibition of angiotensin-converting enzyme, which is responsible for the vasoconstriction of blood vessels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxydecanoic acid involves the directed manipulation of functional groups at C3 and C4 of D-glucose. Several approaches have been developed for its stereoselective synthesis, including:
Enantioselective introduction of amino- and hydroxy-groups: to olefinic acid by asymmetric epoxidation, dihydroxylation, or aminohydroxylation.
Asymmetric synthesis of β-lactams: by a Staudinger reaction between ketene and imine to give the corresponding amino acids.
Lewis acid-catalyzed multicomponent condensation reactions: of aldehyde, an amine, and ketene silyl acetal derivatives to obtain vicinal hydroxylamino acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
2-Amino-3-hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amino and hydroxy derivatives .
科学研究应用
2-Amino-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its role in enzyme inhibition and its potential therapeutic applications.
Medicine: It is a component of microginin, which is used as an antihypertensive agent due to its activity against angiotensin-converting enzyme.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-Amino-3-hydroxydecanoic acid involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to reduced vasoconstriction and lower blood pressure. The compound’s structure allows it to bind effectively to the enzyme, blocking its active site and preventing substrate conversion .
相似化合物的比较
Similar Compounds
Similar compounds include other non-proteinogenic amino acids like bestatin and valinoctin, which also contain α-hydroxy-β-amino acid fragments. These compounds share structural similarities and biological activities .
Uniqueness
2-Amino-3-hydroxydecanoic acid is unique due to its specific configuration and its role in the inhibition of angiotensin-converting enzyme. Its presence in natural products like microginin and its potential therapeutic applications further distinguish it from other similar compounds .
属性
CAS 编号 |
50730-86-4 |
|---|---|
分子式 |
C10H21NO3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-amino-3-hydroxydecanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14) |
InChI 键 |
JZACFUWLXSNNLV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















